Cbz-Phe-psi((R,R)-trans-epoxide)Gly-Val
説明
特性
CAS番号 |
176589-08-5 |
|---|---|
分子式 |
C27H33N3O7 |
分子量 |
511.6 g/mol |
IUPAC名 |
(2S)-3-methyl-2-[[2-[[2-[(2R,3R)-3-[(1S)-2-phenyl-1-(phenylmethoxycarbonylamino)ethyl]oxiran-2-yl]acetyl]amino]acetyl]amino]butanoic acid |
InChI |
InChI=1S/C27H33N3O7/c1-17(2)24(26(33)34)30-23(32)15-28-22(31)14-21-25(37-21)20(13-18-9-5-3-6-10-18)29-27(35)36-16-19-11-7-4-8-12-19/h3-12,17,20-21,24-25H,13-16H2,1-2H3,(H,28,31)(H,29,35)(H,30,32)(H,33,34)/t20-,21+,24-,25+/m0/s1 |
InChIキー |
HWQQUDCAYYKRLO-PEARBKPGSA-N |
異性体SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CNC(=O)C[C@@H]1[C@H](O1)[C@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
正規SMILES |
CC(C)C(C(=O)O)NC(=O)CNC(=O)CC1C(O1)C(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
製品の起源 |
United States |
類似化合物との比較
Table 1: Reactivity of Epoxide Isomers with Sodium Azide
| Epoxide Type | Reaction Time | Yield (%) | Reference |
|---|---|---|---|
| (R,R)-trans | 3 days | 82 | |
| cis | 3 hours | 82 |
Pseudopeptide Bonds (ψ) vs. Standard Amide Bonds
The ψ-bond in Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val prevents proteolytic degradation, a limitation of natural peptides. For example, AEP-family enzymes, which cleave standard amide bonds, fail to hydrolyze ψ-modified peptides, reducing off-target effects . This contrasts with unmodified peptides, which are susceptible to rapid degradation in physiological conditions.
Comparative Stability in Lipopolysaccharide (LPS)-Rich Environments
In factor C mutants, deletion of Gly-Val (βGly2-Val3因子 C) eliminated autocatalytic activation in LPS-rich settings, underscoring the dipeptide’s role in maintaining structural integrity . By contrast, the target compound’s Gly-Val and ψ-bond may enhance stability in similar environments, though direct data are needed.
Q & A
Q. What synthetic methodologies are most effective for constructing the (R,R)-trans-epoxide moiety in Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val?
The synthesis of (R,R)-trans-epoxide derivatives typically involves stereoselective epoxidation of olefin precursors. For example, NaN₃ and NH₄Cl in refluxing methanol have been used to generate azido-alcohol intermediates from trans-epoxides, achieving yields up to 82% . Researchers should optimize reaction conditions (e.g., temperature, solvent, and stoichiometry) to control stereochemistry. Characterization via NMR (e.g., coupling constants, e.g., 3JH−8−H−9 = 2.1 Hz for trans-epoxide confirmation) and ECD spectroscopy (for absolute configuration determination) is critical .
Q. How can researchers validate the specificity of Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val for protease inhibition assays?
Methodological steps include:
- Comparative substrate screening : Use structurally similar substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity, Z-LLE-AMC for PGPH activity) to confirm target specificity .
- Enzymatic kinetics : Measure IC50 values under standardized pH and temperature conditions.
- Negative controls : Include scrambled-sequence peptides or inactive epoxide analogs to rule out non-specific binding.
Q. What analytical techniques are essential for characterizing Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val?
- HPLC-MS : Confirm purity and molecular weight.
- Circular Dichroism (CD) : Resolve secondary structures influenced by the epoxide group.
- X-ray crystallography or NMR : Determine stereochemical configuration and spatial arrangement of the (R,R)-trans-epoxide .
Advanced Research Questions
Q. How do stereochemical variations in the epoxide group (e.g., cis vs. trans) affect the biochemical activity of Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val?
Experimental design:
- Synthesis of diastereomers : Generate cis- and trans-epoxide analogs using divergent reaction conditions (e.g., varying nucleophiles or catalysts) .
- Functional assays : Compare protease inhibition kinetics (kcat/KM) and binding affinity via surface plasmon resonance (SPR).
- Computational modeling : Use molecular dynamics simulations to analyze steric clashes or hydrogen-bonding differences between diastereomers and target proteases.
Q. What strategies resolve contradictions in reported bioactivity data for Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val across studies?
Approaches include:
- Meta-analysis : Cross-reference datasets from public repositories (e.g., FigShare, GFZ Data Services) to identify variability in assay conditions (e.g., pH, ionic strength) .
- Reproducibility testing : Replicate key experiments using standardized protocols (e.g., buffer composition, enzyme sources).
- Data normalization : Adjust for batch effects or instrumentation differences using internal controls (e.g., fluorescence quenchers for activity assays).
Q. How can researchers design a proteomics study to map the interaction network of Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val within cellular systems?
Methodology:
- Affinity pull-down assays : Immobilize the compound on resin and identify binding partners via LC-MS/MS.
- Activity-based protein profiling (ABPP) : Use fluorescent or biotinylated probes to label target proteases in live cells .
- CRISPR-Cas9 knockout screens : Validate specificity by correlating compound activity with protease expression levels.
Q. What ethical and data-sharing considerations apply when publishing studies on Cbz-Phe-ψ((R,R)-trans-epoxide)Gly-Val?
- Ethical compliance : Ensure informed consent for human-derived samples and adhere to institutional review board (IRB) protocols .
- FAIR data principles : Deposit raw datasets (e.g., spectral data, kinetic curves) in repositories like FigShare with DOIs .
- Transparency in methods : Use platforms like Statista R’s independent methodological frameworks to reduce bias in data collection .
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